
6-((2-Methylcyclobutyl)methoxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2-Methylcyclobutyl)methoxy)nicotinic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol This compound is a derivative of nicotinic acid, featuring a 2-methylcyclobutyl group attached via a methoxy linkage
Vorbereitungsmethoden
The synthesis of 6-((2-Methylcyclobutyl)methoxy)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.
Analyse Chemischer Reaktionen
6-((2-Methylcyclobutyl)methoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-((2-Methylcyclobutyl)methoxy)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action may lead to the development of new drugs or treatments.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 6-((2-Methylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may exert effects similar to those of niacin, which is known to influence lipid metabolism and cardiovascular health . The compound may interact with receptors and enzymes involved in these pathways, leading to various biochemical and physiological effects.
Vergleich Mit ähnlichen Verbindungen
6-((2-Methylcyclobutyl)methoxy)nicotinic acid can be compared with other similar compounds, such as:
Nicotinic acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
Methyl nicotinate: A methyl ester derivative of nicotinic acid with similar chemical properties.
Cyclobutyl nicotinate: Another derivative featuring a cyclobutyl group, which may have different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
6-[(2-methylcyclobutyl)methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-2-3-10(8)7-16-11-5-4-9(6-13-11)12(14)15/h4-6,8,10H,2-3,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
JUJIAYNGADBWRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC1COC2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)


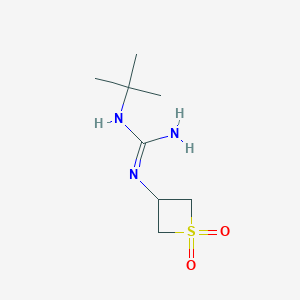
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
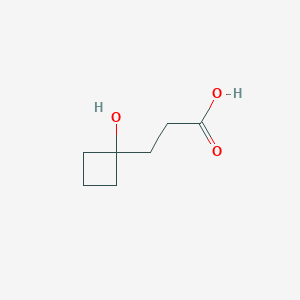
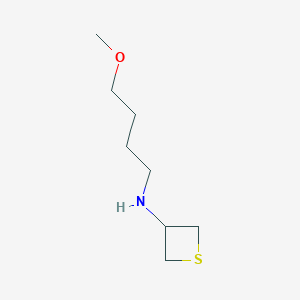
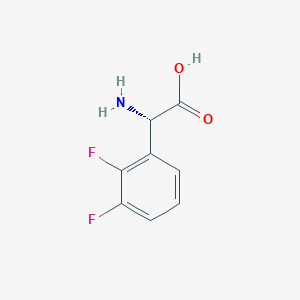
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
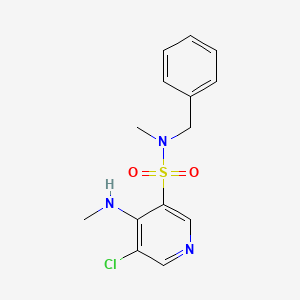
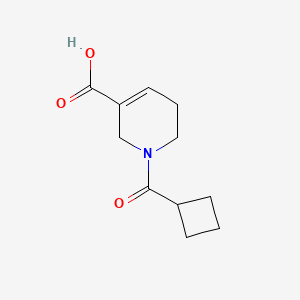
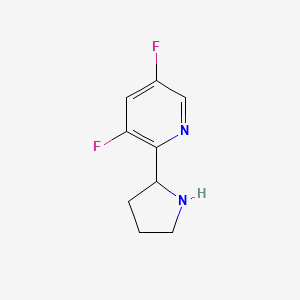
![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)
